molecular formula C14H15N3O3 B2536058 2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide CAS No. 1428378-36-2

2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

Cat. No.: B2536058
CAS No.: 1428378-36-2
M. Wt: 273.292
InChI Key: KMEZUOODECCBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide features a pyridazinone core substituted with a methyl group at the N1 position and a phenylacetamide moiety at the C3 position. The acetamide side chain includes a methoxy (-OCH₃) group, which confers unique electronic and steric properties.

Properties

IUPAC Name

2-methoxy-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-17-14(19)8-7-12(16-17)10-5-3-4-6-11(10)15-13(18)9-20-2/h3-8H,9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEZUOODECCBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or acetamide groups, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides under appropriate conditions (e.g., heating, catalysis).

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols, amines, or hydrocarbons.

    Substitution: Various substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide in anticancer research. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines, including colon carcinoma and lung adenocarcinoma. The structure-activity relationship (SAR) analyses suggest that modifications in the substituents can significantly influence the anticancer properties of these compounds .

Antiviral Properties

Compounds in this class have been investigated for their antiviral activities, particularly against RNA viruses like SARS-CoV-2. Research indicates that certain derivatives exhibit inhibitory effects on viral replication by targeting key viral enzymes such as RNA-dependent RNA polymerase (RdRp). This suggests that 2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-y)phenyl)acetamide could be explored as a potential antiviral agent .

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may possess neuroprotective properties. Studies have indicated that certain derivatives can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases . The presence of specific functional groups may enhance their ability to cross the blood-brain barrier and exert protective effects on neuronal tissues.

Anticonvulsant Activity

Some analogs have been studied for their anticonvulsant properties. For example, compounds featuring the pyridazine core have demonstrated significant activity in animal models of epilepsy. The mechanism is believed to involve modulation of neurotransmitter systems and ion channels associated with seizure activity .

Case Studies

Study ReferenceCompound TestedTargetFindings
Pyridazine DerivativeColon CancerShowed IC50 values indicating potent anticancer activity
Similar StructureSARS-CoV-2Inhibited RdRp activity with low cytotoxicity
Neuroprotective AnalogNeuronal CellsReduced oxidative stress markers

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The compound’s key structural elements include:

  • Pyridazinone core: A 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl group.
  • Acetamide linker : A methoxy-substituted acetamide bonded to a phenyl ring.
Table 1: Structural and Molecular Comparison of Analogs
Compound Name Molecular Formula Molecular Weight Substituent Modifications CAS Number Source
2-Methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide C₁₇H₁₆N₃O₃* ~326.34 Methoxy (-OCH₃) on acetamide Not provided
2-(2-Chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide C₁₉H₁₅ClFN₃O₂ 371.79 Chloro-fluoro-phenyl on acetamide 1428365-65-4
N-(3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide C₂₃H₁₉N₃O₃ 385.40 Naphthalen-2-yloxy on acetamide Not provided
N-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pentanamide Not provided Not provided Pentanamide linker (longer alkyl chain) 941979-86-8
Key Observations:

Substituent Effects on Lipophilicity: The chloro-fluoro analog (MW 371.79) exhibits higher molecular weight and lipophilicity due to halogen atoms, which may enhance membrane permeability but reduce aqueous solubility . The methoxy group in the target compound offers moderate polarity, balancing solubility and bioavailability .

Electronic Properties :

  • Methoxy (-OCH₃) is electron-donating, which may influence hydrogen-bonding interactions with biological targets.
  • Halogens (Cl, F) in the chloro-fluoro analog are electron-withdrawing, altering dipole moments and binding affinity .

The pentanamide analog’s alkyl chain (CAS 941979-86-8) may enhance flexibility and hydrophobic interactions but reduce specificity .

Hypothesized Pharmacological and Agrochemical Relevance

While direct activity data for the target compound is unavailable, insights can be drawn from related compounds:

  • Naphthyloxy analog : Increased aromaticity may align with kinase inhibitor scaffolds, where extended π-systems often improve target engagement .
  • Methoxy group : Commonly found in CNS-active drugs due to its balance of solubility and blood-brain barrier penetration .

Methodological Considerations for Structural Analysis

Crystallographic software (e.g., SHELXL, WinGX) and computational modeling could elucidate conformational differences between these compounds . For example:

  • Pyridazinone ring planarity and substituent orientation.
  • Acetamide linker flexibility and hydrogen-bonding capacity.

Biological Activity

2-Methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H16N2O2
  • Molecular Weight : 256.30 g/mol
  • CAS Number : Not specifically listed but related compounds have been identified in various databases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound acts as a Michael acceptor, interacting with thiol groups in proteins, which can modulate enzyme activities and signaling pathways.
  • Antiangiogenic Activity : Research indicates that similar pyridazine-based compounds exhibit potent inhibition of vascular endothelial growth factor (VEGF)-stimulated proliferation in endothelial cells, suggesting potential antiangiogenic properties .
  • Cytotoxic Effects : Preliminary studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines through apoptosis induction and inhibition of cell proliferation.

Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Description Reference
AntiangiogenicInhibits VEGF-induced proliferation in endothelial cells
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates activity of enzymes via interaction with thiol groups
NeuroprotectivePotential use in neurodegenerative diseases through modulation of protein aggregates

Case Study 1: Antiangiogenic Properties

A study evaluated the antiangiogenic effects of a series of pyridazine derivatives, including those structurally related to this compound. The results indicated significant inhibition of human umbilical vein endothelial cell (HUVEC) proliferation stimulated by VEGF, suggesting that these compounds could be developed as therapeutic agents for diseases characterized by excessive angiogenesis .

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation assessed the cytotoxic effects of various derivatives on cancer cell lines such as HT-29 and Jurkat cells. The findings revealed that certain analogs exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin, indicating their potential as anticancer drugs .

Q & A

Q. What are the standard synthetic routes for preparing 2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves substitution and condensation reactions. For example, analogous acetamide derivatives are synthesized via:
  • Substitution : Reacting nitrobenzene derivatives with methoxy-containing reagents under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the methoxy group .
  • Reduction : Using iron powder in acidic conditions to reduce nitro intermediates to aniline derivatives .
  • Condensation : Employing condensing agents (e.g., DCC or EDC) to couple intermediates with acetamide precursors .
    Optimization strategies include adjusting solvent polarity (DMF vs. THF), temperature (room temp vs. reflux), and stoichiometric ratios of reagents. TLC or HPLC monitoring ensures reaction completion .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use a combination of:
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm), acetamide (-NHCO, δ ~9.8 ppm), and pyridazine ring protons (δ ~6.9–8.1 ppm) .
  • IR : Confirm carbonyl (C=O, ~1667 cm⁻¹) and amide (-NH, ~3468 cm⁻¹) stretches .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]) validate molecular weight .
  • Elemental Analysis : Verify empirical formula (e.g., C₁₉H₁₅N₃O₇S) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error in synthesis .
  • Docking Studies : Model interactions between the compound’s acetamide moiety and target proteins (e.g., enzymes) to optimize binding affinity .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .

Q. What experimental strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Standardized Assays : Ensure consistent protocols (e.g., cell lines, incubation times). For example, hypoglycemic activity in Wistar albino mice requires controlled fasting periods and glucose measurement methods .
  • Control Experiments : Test for impurities (e.g., residual solvents) via HPLC-MS, which may artificially alter bioactivity .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., pyridazine derivatives) to identify structure-activity trends .

Q. How can reactor design and process control improve scalability of the synthesis?

  • Methodological Answer :
  • Continuous Flow Reactors : Enhance mixing and heat transfer for high-yield condensation steps .
  • Membrane Separation : Purify intermediates using nanofiltration to remove byproducts (e.g., unreacted aniline derivatives) .
  • Process Simulation : Tools like Aspen Plus model mass/energy balances to optimize solvent recovery and reduce waste .

Methodological Frameworks

Q. What in vitro/in vivo models are suitable for evaluating the compound’s therapeutic potential?

  • Methodological Answer :
  • In Vitro :
  • Enzyme Inhibition Assays : Test against targets like α-glucosidase (for hypoglycemic activity) using colorimetric substrates (e.g., p-nitrophenyl-α-D-glucopyranoside) .
  • Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines to assess cytotoxicity .
  • In Vivo :
  • Rodent Models : Dose-response studies in diabetic mice (e.g., streptozotocin-induced) with glucose tolerance tests .
  • Toxicity Screening : Monitor liver/kidney function via serum ALT, AST, and creatinine levels .

Q. How can heterogeneous catalysis enhance the sustainability of the synthesis?

  • Methodological Answer :
  • Catalyst Selection : Use immobilized enzymes (e.g., lipases) or metal-organic frameworks (MOFs) for solvent-free condensation .
  • Recyclability Testing : Assess catalyst stability over multiple cycles via ICP-OES (for metal leaching) .
  • Life Cycle Analysis (LCA) : Compare energy/CO₂ footprints of catalytic vs. traditional methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.